3-(prop-2-yn-1-yl)oxane
Description
3-(prop-2-yn-1-yl)oxane is a six-membered cyclic ether (oxane, or tetrahydropyran) substituted with a propargyl (prop-2-yn-1-yl) group at the 3-position. The compound combines the conformational flexibility of the oxane ring with the reactivity of the terminal alkyne group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2229166-78-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)oxane typically involves the reaction of a suitable alkyne with an oxane derivative. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted oxane derivatives .
Scientific Research Applications
3-(prop-2-yn-1-yl)oxane has several applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)oxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 3-(prop-2-yn-1-yl)oxane, emphasizing differences in ring size, substituents, and applications:
Key Structural and Functional Differences:
Ring Size and Strain: Oxane (6-membered): Low ring strain, flexible conformation, and thermal stability compared to oxetane (4-membered, high strain) . Oxazolidinone (5-membered): Contains a carbonyl group, enabling hydrogen bonding and enhancing binding affinity in drug candidates .
Reactivity: Terminal alkyne groups in all compounds enable click chemistry (e.g., Huisgen cycloaddition). However, the presence of additional functional groups (e.g., hydroxyl in 3-(prop-2-yn-1-yl)oxetan-3-ol or carboxylic acid in 3-(oxolan-3-yl)prop-2-ynoic acid) diversifies reactivity .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
